5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE
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Overview
Description
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they have been found to affect Mycobacterium tuberculosis energetics .
Biochemical Pathways
Thiazole derivatives have been found to have a significant impact on various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a significant impact on various biological processes, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-2-nitrobenzoic acid with 2-aminothiazole derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Major Products Formed
Reduction: Formation of 5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its activity against Mycobacterium tuberculosis.
5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Exhibits anticancer properties.
Uniqueness
5-CHLORO-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE is unique due to its specific structural features, such as the presence of both a nitro group and a thiazole ring, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
IUPAC Name |
5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-4,6-7,9H,5,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHVSOWZEWODEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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